molecular formula C7H12ClN3 B10908316 4-Chloro-1-isobutyl-1H-pyrazol-3-amine

4-Chloro-1-isobutyl-1H-pyrazol-3-amine

Cat. No.: B10908316
M. Wt: 173.64 g/mol
InChI Key: GRIBYAVRMCTIDN-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H12ClN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitro-1-isobutyl-1H-pyrazole with reducing agents such as iron powder in the presence of hydrochloric acid. The reaction proceeds under mild conditions, yielding the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isobutyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Chloro-1-isobutyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases, disrupting signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4-chloro-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12ClN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

GRIBYAVRMCTIDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

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